molecular formula C7H8N2O3 B1395430 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid CAS No. 1306603-86-0

5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1395430
CAS No.: 1306603-86-0
M. Wt: 168.15 g/mol
InChI Key: DQSBLZNOAPQYKK-UHFFFAOYSA-N
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Description

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the acetyl group to yield alcohols or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid, while reduction can produce 5-hydroxy-2-methyl-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways involving imidazole derivatives.

    Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and altering biological pathways. Additionally, the acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with an additional carboxylic acid group.

    4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of an acetyl group.

    2-Ethyl-4-methyl-1H-imidazole: Differing by the presence of an ethyl group instead of an acetyl group.

Uniqueness

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of an acetyl group and a carboxylic acid group on the imidazole ring allows for versatile applications in various fields, distinguishing it from other imidazole derivatives.

Properties

IUPAC Name

4-acetyl-2-methyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3(10)5-6(7(11)12)9-4(2)8-5/h1-2H3,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBLZNOAPQYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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